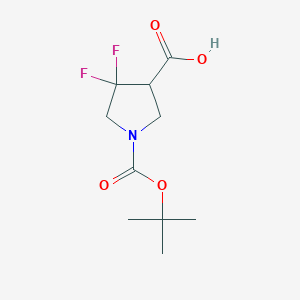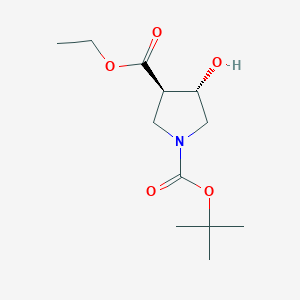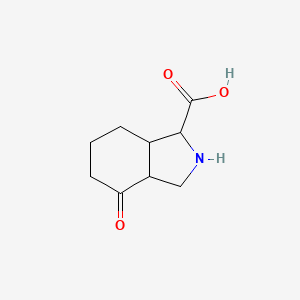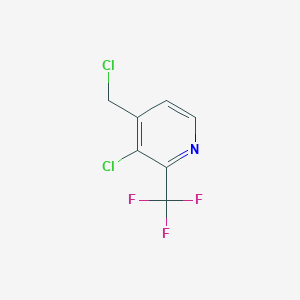
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amino groups . It is stable under basic conditions and against various nucleophiles .
Synthesis Analysis
The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . In peptide synthesis, Boc-protected amino acids can be used as starting materials .
Molecular Structure Analysis
While specific structural information for “1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid” was not found, compounds with the Boc group generally have a carbonyl (C=O) group and a tert-butyl group attached to an oxygen atom .
Chemical Reactions Analysis
The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Other strategies for Boc deprotection include the use of metal catalysts, acetyl chloride in methanol, and HCl in organic solvents .
Scientific Research Applications
Chemical Synthesis and Applications
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is involved in various chemical syntheses and applications. It is used in coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which are valuable in organic chemistry (Wustrow & Wise, 1991). Additionally, it serves as a tert-butoxycarbonylation reagent for acidic substrates such as phenols and aromatic carboxylic acids (Saito, Ouchi, & Takahata, 2006).
Asymmetric Synthesis
In asymmetric synthesis, this compound is used in the preparation of enantiomerically pure derivatives, starting from L-aspartic acid beta-tert-butyl ester. It is integral in synthesizing compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid (Xue, He, Roderick, Corbett, & Decicco, 2002).
Peptide Synthesis
This chemical plays a role in the field of peptide synthesis, as seen in the study of dipeptides containing pipecolic acid. It helps in forming specific conformations and structures in peptide chains (Didierjean, Boussard, & Aubry, 2002).
Medicinal Chemistry Applications
In medicinal chemistry, it is used in the synthesis of various biologically active compounds. For instance, it is involved in the creation of analogs for amino acids with potential applications in drug development (Leban & Colson, 1996).
Catalysis
It also finds use in catalytic processes. A study demonstrated its role in N-tert-butoxycarbonylation of amines using a heterogeneous and recyclable catalyst, indicating its efficiency in chemical reactions (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Future Directions
The use of Boc-protected amino acids in the synthesis of peptides and other organic compounds continues to be an active area of research . The development of new methods for the addition and removal of the Boc group, as well as its use in the synthesis of new compounds, are potential future directions .
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is amines . The compound is a protecting group used in organic synthesis, specifically for amines .
Mode of Action
The compound, also known as a BOC group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The compound plays a significant role in peptide synthesis . It is used in the formation of dipeptides, enhancing amide formation without the addition of a base . This process affects the peptide synthesis pathway, influencing the production of peptides .
Result of Action
The primary result of the compound’s action is the protection of amines during synthesis . This allows for more controlled reactions and prevents unwanted interactions with the amines . In peptide synthesis, the compound enhances amide formation, leading to the production of dipeptides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is added to amines under aqueous conditions . Additionally, the compound’s ability to protect amines can be influenced by the presence of other substances in the reaction environment .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is known for its role in biochemical reactions as a protecting group for amines. It interacts with enzymes, proteins, and other biomolecules by temporarily masking the amine group, thereby preventing unwanted side reactions during synthesis. The compound is typically introduced into a reaction via di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The interactions are primarily non-covalent and reversible, allowing for the selective protection and deprotection of amine groups .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily modifying the chemical environment of amine groups, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in amino acid metabolism by protecting their amine groups, thereby modulating their function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a carbamate linkage with amine groups. This linkage is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amine. The mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming the carbamate. This process is reversible, allowing for the selective protection and deprotection of amines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions but can degrade over time when exposed to moisture or acidic environments. Long-term studies have shown that the stability of the compound can be maintained by storing it under inert gas and at low temperatures. In vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function by modulating enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s protective effects are maximized at specific concentrations, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and transaminases by protecting their amine groups. This interaction can affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability. The compound’s role in these pathways highlights its importance in biochemical research and development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is typically transported via passive diffusion due to its lipophilic nature. It can also interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are crucial for its function as a protecting group in biochemical reactions .
Subcellular Localization
This compound is localized within various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the endoplasmic reticulum or mitochondria, where it exerts its protective effects on amine groups. This subcellular localization is essential for its role in modulating enzyme activity and cellular metabolism .
Properties
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQDKLQWBESMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)





![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)
![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)

